molecular formula C15H14FNO4S B270273 Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Cat. No. B270273
M. Wt: 323.3 g/mol
InChI Key: WQMIVARAKWJWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate, also known as EFAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and chemical biology. EFAB is a sulfonamide derivative of benzoic acid, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the target enzymes by binding to their active sites. Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate contains a sulfonamide group, which is known to form strong hydrogen bonds with the active site residues of enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects
Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate offers several advantages for lab experiments, including its high potency and selectivity towards target enzymes, as well as its relatively simple synthesis method. However, Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate also has some limitations, such as its poor solubility in water and its potential toxicity towards non-target enzymes and cells.

Future Directions

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has the potential to be developed into a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research should focus on optimizing the structure of Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate to improve its potency and selectivity towards target enzymes, as well as its pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to investigate the safety and efficacy of Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate in animal models and clinical trials.

Synthesis Methods

The synthesis of Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate involves the reaction of 3-fluorobenzenesulfonyl chloride with ethyl 3-aminobenzoate in the presence of a base, such as triethylamine or sodium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to obtain the final product. The overall reaction scheme is shown below:

Scientific Research Applications

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate exhibits potent inhibitory activity against various enzymes, such as carbonic anhydrases, histone deacetylases, and metalloproteinases, which are involved in various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Molecular Formula

C15H14FNO4S

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 3-[(3-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-5-3-7-13(9-11)17-22(19,20)14-8-4-6-12(16)10-14/h3-10,17H,2H2,1H3

InChI Key

WQMIVARAKWJWLU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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